molecular formula C6H5ClF3NOS B12839627 Thiazole, 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-

Thiazole, 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-

Cat. No.: B12839627
M. Wt: 231.62 g/mol
InChI Key: PQVGBRQISMOQFG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is notable for its unique combination of a chloromethyl group and a trifluoroethoxy group attached to the thiazole ring. The presence of the trifluoroethoxy group imparts significant electron-withdrawing properties, making this compound of interest in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.

    Chloromethylation: The final step involves the chloromethylation of the thiazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the thiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the thiazole ring and its substituents.

Scientific Research Applications

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The electron-withdrawing trifluoroethoxy group can enhance the compound’s binding affinity to its targets, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-(methoxy)thiazole: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(2,2,2-Trifluoroethoxy)thiazole: Lacks the chloromethyl group.

Uniqueness

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is unique due to the combination of the electron-withdrawing trifluoroethoxy group and the reactive chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H5ClF3NOS

Molecular Weight

231.62 g/mol

IUPAC Name

5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-1,3-thiazole

InChI

InChI=1S/C6H5ClF3NOS/c7-1-4-2-11-5(13-4)12-3-6(8,9)10/h2H,1,3H2

InChI Key

PQVGBRQISMOQFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)OCC(F)(F)F)CCl

Origin of Product

United States

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